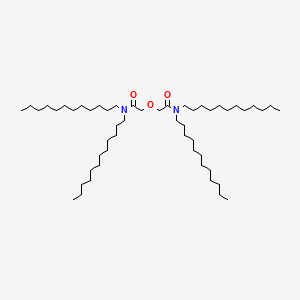

2,2'-Oxybis(N,N-didodecylacetamide)

描述

2,2'-Oxybis(N,N-didodecylacetamide) (CAS: 850718-54-6) is a synthetic amphiphilic compound featuring a central ether-linked oxybis group flanked by two acetamide moieties, each substituted with two dodecyl (C12) alkyl chains. This structure confers unique solubility properties, enabling its use in applications such as solvent extraction, phase-transfer catalysis, and as a surfactant in complex matrices. The compound’s long alkyl chains enhance hydrophobicity, making it particularly effective in nonpolar environments, while the acetamide groups provide moderate polarity for interactions with metal ions or polar substrates .

属性

CAS 编号 |

850718-54-6 |

|---|---|

分子式 |

C52H104N2O3 |

分子量 |

805.4 g/mol |

IUPAC 名称 |

2-[2-(didodecylamino)-2-oxoethoxy]-N,N-didodecylacetamide |

InChI |

InChI=1S/C52H104N2O3/c1-5-9-13-17-21-25-29-33-37-41-45-53(46-42-38-34-30-26-22-18-14-10-6-2)51(55)49-57-50-52(56)54(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-50H2,1-4H3 |

InChI 键 |

RENCWBGDPNGEFY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of N,N-dialkylacetamide ethers, where variations in alkyl chain length and branching significantly influence physicochemical properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Differences

| Compound Name | CAS Number | Alkyl Chains | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 2,2'-Oxybis(N,N-didodecylacetamide) | 850718-54-6 | C12 | ~794.3 g/mol | Solvent extraction, surfactants |

| 2,2'-Oxybis(N,N-dioctylacetamide) | 342794-43-8 | C8 | ~622.9 g/mol | Metal ion carriers, polymer additives |

| 2,2'-Oxybis(N,N-didecylacetamide) | 199805-27-1 | C10 | ~706.9 g/mol | Membrane transport, catalysis |

| 2,2'-(Ethane-1,2-diylbis(oxy))bis(N,N-dihexylacetamide) | 67456-22-8 | C6 | ~538.8 g/mol | Drug delivery, nanoemulsions |

Alkyl Chain Length and Solubility

- Longer Chains (C12) : The dodecyl chains in 2,2'-Oxybis(N,N-didodecylacetamide) impart higher hydrophobicity compared to C8 and C6 analogs. This reduces aqueous solubility but enhances compatibility with organic solvents like toluene or chloroform, critical for applications in solvent extraction of rare-earth metals .

- Shorter Chains (C6–C8): Compounds like 2,2'-Oxybis(N,N-dioctylacetamide) exhibit improved solubility in polar aprotic solvents (e.g., DMF), favoring use in polymer plasticization or as ionophores in electrochemical sensors .

Thermal Stability and Phase Behavior

- Melting Points : Increasing alkyl chain length correlates with higher melting points. For instance, the C12 derivative is a waxy solid at room temperature, while the C8 analog (CAS: 342794-43-8) is a viscous liquid .

- Thermogravimetric Analysis (TGA) : The C12 compound demonstrates superior thermal stability (>250°C), whereas shorter-chain analogs (C6–C8) degrade at lower temperatures (~200°C) due to reduced van der Waals interactions .

Metal Ion Binding Efficiency

- Selectivity for Lanthanides : The C12 compound’s extended alkyl chains create a sterically hindered environment, selectively binding larger lanthanide ions (e.g., La³⁺, Nd³⁺) over smaller transition metals (e.g., Cu²⁺, Zn²⁺). In contrast, the C8 variant shows broader ion affinity but lower selectivity .

- Extraction Kinetics : Shorter-chain analogs exhibit faster metal ion extraction due to reduced steric hindrance, but the C12 compound achieves higher extraction yields in equilibrium conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。